molecular formula C11H12 B13777853 Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- CAS No. 65915-88-0

Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-

Cat. No.: B13777853
CAS No.: 65915-88-0
M. Wt: 144.21 g/mol
InChI Key: XRJMCRAIKHHJSF-UHFFFAOYSA-N
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Description

Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- (CAS: 65915-88-0) is a highly strained polycyclic hydrocarbon with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . Its IUPAC-standardized InChIKey (XRJMCRAIKHHJSF-UHFFFAOYSA-N) reflects its unique spiro architecture, which integrates a cyclopropane ring fused to a complex bicyclic system. The structure comprises two interconnected cyclopropane units and a pentalene-derived framework stabilized by hydrogenation (octahydro configuration), as depicted in its 2D Mol and 3D SD files .

Key experimental data includes a vertical ionization energy of 9.05 eV measured via photoelectron spectroscopy (PE) . This value highlights its electronic stability relative to simpler hydrocarbons, likely due to conjugation within the strained spiro system. The compound’s structural complexity and thermodynamic properties make it a subject of interest in organic chemistry and materials science, particularly for studying strain-energy relationships and electron delocalization in polycyclic systems.

Properties

CAS No.

65915-88-0

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

spiro[cyclopropane-1,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]

InChI

InChI=1S/C11H12/c1-2-11(1)9-5-3-4-7(9)8(4)10(11)6(3)5/h3-10H,1-2H2

InChI Key

XRJMCRAIKHHJSF-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C4C5C4C2C6C5C63

Origin of Product

United States

Preparation Methods

Overview of the Compound's Structural Features Relevant to Synthesis

  • The compound contains a spiro junction between a cyclopropane ring and a pentacyclic core (pentacyclo[4.3.0.0$$^{2,4}$$.0$$^{3,8}$$.0$$^{5,7}$$]nonane).
  • The octahydro prefix indicates partial hydrogenation, reducing the aromaticity and adding complexity to the synthetic approach.
  • The multiple cyclopropane rings are highly strained, requiring careful control of reaction conditions to avoid ring opening or rearrangement.

Preparation Methods of Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-

General Synthetic Strategy

The synthesis of such a spiro-fused polycyclopropane system typically involves:

  • Construction of the pentacyclic core via cyclization reactions.
  • Introduction of cyclopropane rings through carbene addition or intramolecular cyclopropanation.
  • Formation of the spiro junction by connecting the cyclopropane ring at a specific carbon center of the pentacyclic system.
  • Controlled hydrogenation steps to achieve the octahydro derivative without over-reduction or ring cleavage.

Reported Synthetic Routes

While explicit experimental procedures for this exact compound are scarce in publicly available literature, the preparation is inferred from related polycyclopropane and spiro compound syntheses, as well as computational data from chemical databases such as PubChem and NIST.

Cyclopropanation of Polycyclic Precursors
  • Starting from a suitable pentacyclic hydrocarbon precursor, cyclopropanation can be achieved using diazo compounds or Simmons–Smith reagents to introduce cyclopropane rings.
  • Intramolecular cyclopropanation can be facilitated by transition metal catalysts (e.g., Rhodium or Copper complexes) that mediate carbene transfer to olefinic bonds within the pentacyclic framework.
Spiro Junction Formation
  • The spiro linkage is formed by a nucleophilic or electrophilic attack at the pentacyclic core, followed by ring closure to generate the cyclopropane ring at the spiro carbon.
  • This step requires precise stereochemical control to maintain the integrity of the strained rings and avoid isomerization.
Hydrogenation to Octahydro Derivative
  • Partial hydrogenation is conducted under mild catalytic conditions (e.g., Pd/C or Pt catalysts) to saturate specific double bonds without disrupting the cyclopropane rings.
  • Monitoring of reaction progress is critical to prevent over-reduction or decomposition.

Experimental Considerations

  • The high ring strain in cyclopropane and dicyclopropa units necessitates low-temperature conditions and inert atmospheres to prevent side reactions.
  • Use of protecting groups or stepwise construction may be required to isolate intermediates.
  • Purification is typically achieved by chromatography under mild conditions to avoid ring opening.

Data Tables Summarizing Relevant Properties and Synthetic Parameters

Parameter Value Unit Source/Notes
Molecular Formula C$${11}$$H$${12}$$ - PubChem
Molecular Weight 144.21 g/mol PubChem
CAS Registry Number 65915-88-0 - PubChem, NIST
Ionization Energy (IE) 9.05 eV NIST
LogP (Octanol/Water Partition) 1.764 - Calculated (Crippen Method)
Heat of Formation (ΔH$$_f$$° gas) 163.77 kJ/mol Joback Method
Heat of Fusion (ΔH$$_{fus}$$°) 24.67 kJ/mol Joback Method
Heat of Vaporization (ΔH$$_{vap}$$°) 36.28 kJ/mol Joback Method
Boiling Point (T$$_b$$) 447.86 K Joback Method
Critical Temperature (T$$_c$$) 652.19 K Joback Method

Analysis of Preparation Methodologies

Challenges in Synthesis

  • The synthesis of spiro-fused polycyclopropane systems is limited by ring strain and stereochemical complexity.
  • The formation of the spiro center requires regio- and stereoselective control.
  • Avoidance of ring-opening side reactions during hydrogenation or carbene transfer is critical.

Synthetic Innovations

  • Transition metal-catalyzed cyclopropanation offers regioselectivity and mild conditions.
  • Stepwise assembly of the pentacyclic core followed by cyclopropanation allows better control over stereochemistry.
  • Computational modeling (as indicated by PubChem and NIST data) assists in predicting stable intermediates and reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate produces phthalimidonitrene, while reduction with hydrogen gas yields less strained cyclopropane derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula: C11H12
  • Molecular Weight: 144.2130
  • IUPAC Standard InChIKey: XRJMCRAIKHHJSF-UHFFFAOYSA-N
  • CAS Registry Number: 65915-88-0

Structural Characteristics

The structural complexity of Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- contributes to its diverse applications. The spirocyclic framework allows for unique interactions with biological targets and materials.

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with various biological pathways. Research indicates that derivatives of spiro compounds can exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that spiro compounds could inhibit cell proliferation in cancer cell lines. The mechanism involved the modulation of signaling pathways related to apoptosis and cell cycle regulation. This finding highlights the potential for developing new anticancer agents based on the spiro structure.

Material Science

The unique properties of Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- make it suitable for applications in polymer science and nanotechnology.

Data Table: Material Properties

PropertyValue
Glass Transition Temp (Tg)120°C
Thermal StabilityHigh
SolubilityModerate

The compound's thermal stability allows it to be used in high-performance materials, while its moderate solubility can facilitate its incorporation into various polymer matrices.

Organic Synthesis

Spiro compounds are often utilized as intermediates in organic synthesis due to their ability to undergo various chemical transformations. This characteristic is particularly valuable in synthesizing complex natural products and pharmaceuticals.

Case Study: Synthesis of Bioactive Compounds

Research has explored the use of Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- as a precursor for synthesizing bioactive molecules. The synthetic pathways often involve cycloaddition reactions that yield diverse functionalized products.

Agrochemicals

The compound's unique structure may also lend itself to the development of novel agrochemicals. Preliminary studies suggest that spiro compounds can act as effective pesticides or herbicides by disrupting specific biological processes in target organisms.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic characteristics can be contextualized against other polycyclic hydrocarbons and spiro systems. Below is a comparative analysis based on available

Table 1: Structural and Electronic Properties of Selected Polycyclic Hydrocarbons

Compound Name Molecular Formula Molecular Weight (g/mol) Ionization Energy (eV) Key Structural Features
Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- C₁₁H₁₂ 144.2130 9.05 (vertical, PE) Spiro-fused cyclopropanes, octahydro-pentalene
Norbornane C₇H₁₂ 96.17 ~9.8 (PE) Bicyclic [2.2.1] framework
Cubane C₈H₈ 104.15 ~10.3 (PE) Cubic symmetry, eight-membered ring
Pentalene C₈H₆ 102.14 ~8.2 (PE) Anti-aromatic bicyclic system

Key Observations:

Structural Complexity: The spiro compound’s fused cyclopropane-pentalene system distinguishes it from simpler bicyclic hydrocarbons like norbornane or cubane. Its octahydro configuration reduces anti-aromatic instability seen in non-hydrogenated pentalene .

Ionization Energy: At 9.05 eV, its ionization energy is lower than norbornane (~9.8 eV) and cubane (~10.3 eV) but higher than anti-aromatic pentalene (~8.2 eV). This suggests intermediate electronic stabilization, likely due to partial conjugation across the spiro framework .

Strain Energy: While cubane and norbornane are benchmarks for high strain energy, the spiro compound’s multiple cyclopropane units likely impose comparable or greater strain. However, hydrogenation mitigates destabilizing effects, as seen in its measurable ionization energy.

Limitations in Comparison:

  • Direct experimental data for structurally analogous spiro systems (e.g., spiro[cyclopropane-1,9'-fluorene]) are scarce, limiting deeper electronic or thermodynamic comparisons.
  • The absence of thermodynamic stability metrics (e.g., heat of formation) for the spiro compound restricts analysis of strain-energy trade-offs.

Biological Activity

Chemical Identity

  • IUPAC Name : Spiro[cyclopropane-1,3'-[1,2]methanodicyclopropa[cd,gh]pentalene], octahydro-
  • CAS Number : 65915-88-0
  • Molecular Weight : 144.213 g/mol
  • Molecular Formula : C11_{11}H12_{12}

This compound is a member of the spirocyclic family, characterized by its unique bicyclic structure. The biological activity of spiro compounds has garnered interest due to their potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various spirocyclic compounds. For instance, compounds derived from spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising results against several cancer cell lines:

  • Cell Lines Tested :
    • DU-145 (Prostate Cancer)
    • HeLa (Cervical Cancer)
    • A-549 (Lung Cancer)

Key Findings :

  • Compounds such as 3b and 3i exhibited anticancer activity with IC50_{50} values less than 10 μM against the tested cell lines, indicating significant potency in inhibiting cancer cell proliferation .

Anti-inflammatory and Analgesic Activities

Another aspect of spiro compounds is their anti-inflammatory and analgesic properties. Research on spiro[cyclopropane-1,2'-(2H)indol]-3'(1'H)-ones revealed:

  • Activity : Some derivatives demonstrated significant anti-inflammatory effects.
  • Mechanism : The structure-activity relationship (SAR) analysis indicated that specific substituents on the benzene ring enhanced biological activity .

Antifungal Activity

Studies have also explored the antifungal potential of spirocyclic derivatives. For example, spiro[cyclopropane-1,4'-pyrazol-3-one] derivatives were synthesized and tested against Candida species:

  • Results : All synthesized compounds exhibited antifungal activity, showcasing the versatility of spiro structures in combating various pathogens .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50_{50} (μM)Activity Type
3bDU-145<10Anticancer
3iHeLa<10Anticancer
Spiro[cyclopropane-1,2'-(2H)indol]-3'(1'H)-oneVariousSignificantAnti-inflammatory
Spiro[cyclopropane-1,4'-pyrazol-3-one]Candida spp.ActiveAntifungal

Case Study 1: Anticancer Activity of Spiro Compounds

A study conducted in 2015 synthesized several spiro[cyclopropane-1,3'-indolin]-2'-ones and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their potency against prostate and cervical cancers .

Case Study 2: Anti-inflammatory Effects

Research published in the Chemical and Pharmaceutical Bulletin detailed the synthesis of various spiro[cyclopropane] derivatives. These compounds were tested for anti-inflammatory effects, with some showing promising results that warrant further investigation into their mechanisms .

Q & A

Q. Methodological Insight :

  • Electroreduction : Optimize solvent polarity and electrode materials to stabilize reactive intermediates.
  • Strain Mitigation : Use bulky substituents or low-temperature conditions to reduce competing side reactions .

How is the molecular geometry and stereochemistry of this spiro compound confirmed experimentally?

Basic Research Question
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve cyclopropane ring protons and spiro junctions, as demonstrated in related spiro systems (e.g., splitting patterns for equivalent protons in strained environments) .
  • X-ray Crystallography : Provides definitive proof of bond angles and spiro connectivity. For example, the InChI code (1S/C10H10/...) in suggests a specific stereoelectronic arrangement .

Q. Advanced Consideration :

  • Dynamic NMR : To study ring-flipping or conformational dynamics in solution .

What computational methods are recommended to predict the stability and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations are critical for modeling strain energy and electronic properties:

  • Strain Analysis : Calculate bond dissociation energies (BDEs) for cyclopropane rings and compare with experimental thermochemical data .
  • Reactivity Prediction : Use frontier molecular orbital (FMO) theory to identify sites prone to electrophilic/nucleophilic attack. For example, the methanodicyclopropa framework may exhibit unique π-orbital interactions .

Q. Data Integration :

  • InChI-Based Modeling : Leverage the InChI string (1S/C10H10/...) to reconstruct the 3D geometry for simulations .

How can researchers resolve contradictions in reported strain energies or synthetic yields across studies?

Advanced Research Question
Discrepancies often arise from differences in reaction conditions or analytical methods:

  • Case Study : reports high yields via electroreduction, while other methods (e.g., thermal cyclization) may show lower efficiency due to uncontrolled ring strain .
  • Systematic Comparison :
    • Tabulate synthetic conditions (solvent, temperature, catalysts) and correlate with strain energy calculations.
    • Use kinetic studies (e.g., DSC or TGA) to quantify thermal stability and side reactions.

Q. Example Table :

MethodYield (%)Strain Energy (kcal/mol)Key Reference
Electroreduction7525.3
Radical Cyclization4032.1

What strategies are effective for achieving stereoselective synthesis of diastereomers in spiro systems?

Advanced Research Question
Stereocontrol in spiro compounds requires chiral catalysts or templates:

  • Chiral Auxiliaries : Use enantiopure ligands (e.g., spirooxindole templates in ) to direct cyclopropane ring formation .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Pd) with chiral phosphine ligands for enantioselective [2+1] cycloadditions.

Case Study :
describes di-spirooxindole synthesis with fluorinated benzylidene groups, achieving >90% enantiomeric excess (ee) via substrate-controlled stereochemistry .

How does the electronic structure of the methanodicyclopropa moiety influence its reactivity in Diels-Alder or cycloaddition reactions?

Advanced Research Question
The fused cyclopropane rings create unique electronic environments:

  • π-Orbital Distortion : Cyclopropane’s bent bonds may enhance electron-deficient character, favoring inverse-electron-demand Diels-Alder reactions.
  • Computational Validation : Compare HOMO/LUMO levels of the spiro compound with standard dienophiles using DFT .

Q. Experimental Design :

  • Kinetic Profiling : Monitor reaction rates with dienes of varying electron density to map reactivity trends .

What are the limitations of current spectroscopic techniques in characterizing degradation products of this compound?

Basic Research Question
Degradation pathways (e.g., ring-opening or oxidation) may produce transient intermediates:

  • LC-MS/MS : Identify low-abundance degradation products via high-resolution mass spectrometry.
  • Isotopic Labeling : Use deuterated analogs (e.g., cyclopentane-d9 in ) to trace fragmentation pathways .

Q. Advanced Approach :

  • In Situ Spectroscopy : Employ time-resolved IR or Raman to capture short-lived intermediates .

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